4-Chloro-3-hydroxypyridine
Overview
Description
4-Chloro-3-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO and a molecular weight of 129.54 g/mol . It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position and a hydroxyl group at the third position. This compound is known for its applications in various fields, including research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-hydroxypyridine can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxypyridine using reagents such as thionyl chloride or phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 4-chloro-3-aminopyridine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in aminopyridines .
Scientific Research Applications
4-Chloro-3-hydroxypyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxypyridine involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-3-hydroxypyridine: Similar structure but with the chlorine atom at the second position.
3-Hydroxypyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloropyridine: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 4-Chloro-3-hydroxypyridine is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties. The combination of these functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
4-chloropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQORRJKLCCMNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376204 | |
Record name | 4-CHLORO-3-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96630-88-5 | |
Record name | 4-CHLORO-3-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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